

# SAR156497: A Technical Overview of a Selective Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR156497 |           |
| Cat. No.:            | B15573366 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SAR156497** is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C, developed by Sanofi for potential application in oncology.[1] The Aurora kinase family plays a crucial role in the regulation of mitosis, and their overexpression is implicated in the pathogenesis of various human cancers.[1][2][3] **SAR156497** emerged from a discovery program aimed at identifying novel therapeutic agents targeting this pathway. This document provides a technical guide to the discovery, mechanism of action, and preclinical development of **SAR156497**, based on publicly available information.

# **Discovery and Synthesis**

The discovery of **SAR156497** was the result of a focused drug discovery effort at Sanofi.[1] The process began with a virtual screening of Sanofi's compound library to identify potential scaffolds that could bind to the ATP-binding pocket of Aurora kinases. This initial screening led to the identification of a novel series of tricyclic molecules.

Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties. This involved the synthesis and evaluation of numerous analogs to establish a robust structure-activity relationship (SAR). The chemical synthesis of **SAR156497** and its precursors involves multi-step organic synthesis routes, though specific details of the synthetic process are proprietary to Sanofi.



# **Mechanism of Action**

**SAR156497** functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the catalytic domain of these kinases, it blocks their ability to phosphorylate downstream substrates that are essential for various mitotic processes.

- Aurora Kinase A (AURKA): Inhibition of AURKA disrupts centrosome maturation and separation, leading to the formation of monopolar or disorganized mitotic spindles.
- Aurora Kinase B (AURKB): Inhibition of AURKB, a component of the chromosomal passenger complex, interferes with the spindle assembly checkpoint, proper chromosome segregation, and cytokinesis, often resulting in polyploidy.
- Aurora Kinase C (AURKC): While less studied, AURKC is believed to have roles in meiosis and may also be involved in mitosis.

The inhibition of these critical mitotic functions by **SAR156497** ultimately leads to mitotic arrest and subsequent apoptosis in cancer cells.

Below is a diagram illustrating the simplified signaling pathway of Aurora kinases and the point of intervention by **SAR156497**.





#### Click to download full resolution via product page

Caption: Inhibition of Aurora Kinases by **SAR156497** disrupts key mitotic processes, leading to cell cycle arrest and apoptosis.



## **Preclinical Data**

While specific quantitative data from preclinical studies of **SAR156497** are not extensively available in the public domain, the primary publication describes its potent in vitro and in vivo activity.

## In Vitro Activity

**SAR156497** has been shown to be a highly potent inhibitor of Aurora kinases A and B with IC50 values in the low nanomolar range.

Table 1: In Vitro Inhibitory Activity of SAR156497

| Target   | IC50 (nM) |
|----------|-----------|
| Aurora A | 0.6       |
| Aurora B | 1.0       |

Data sourced from publicly available information.

The compound was also profiled for its selectivity against a panel of other kinases, demonstrating a high degree of specificity for the Aurora kinase family.

## In Vivo Efficacy

In vivo studies were conducted in mouse xenograft models of human cancers. These studies demonstrated that administration of **SAR156497** resulted in significant tumor growth inhibition. However, specific details regarding the tumor models, dosing regimens, and quantitative tumor growth inhibition data are not publicly available.

# **Experimental Protocols**

Detailed, step-by-step experimental protocols for the preclinical evaluation of **SAR156497** are not publicly available. However, based on standard practices in the field of oncology drug discovery for kinase inhibitors, the following general methodologies were likely employed.

# In Vitro Kinase Assays



 Objective: To determine the inhibitory activity (IC50) of SAR156497 against purified Aurora kinases.

#### General Protocol:

- Recombinant human Aurora kinase enzymes are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
- SAR156497 is added at various concentrations.
- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
  often done using methods such as radioisotope incorporation (e.g., <sup>32</sup>P-ATP),
  fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g.,
  Kinase-Glo®).
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

## **Cell-Based Proliferation Assays**

- Objective: To assess the anti-proliferative effect of SAR156497 on various cancer cell lines.
- · General Protocol:
  - Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with a range of concentrations of SAR156497.
  - After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTS, MTT, or CellTiter-Glo®.
  - GI50 (concentration for 50% growth inhibition) values are determined from the doseresponse curves.

## In Vivo Xenograft Studies

## Foundational & Exploratory





- Objective: To evaluate the anti-tumor efficacy of **SAR156497** in a living organism.
- General Protocol:
  - Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
  - Once tumors reach a palpable size, mice are randomized into control and treatment groups.
  - SAR156497 is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule. The control group receives a vehicle.
  - Tumor volume and body weight are measured regularly throughout the study.
  - At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
  - Efficacy is typically reported as percent tumor growth inhibition (%TGI).

The following diagram illustrates a generalized workflow for the preclinical evaluation of a kinase inhibitor like **SAR156497**.





Click to download full resolution via product page



Caption: A typical preclinical workflow for the discovery and development of a targeted therapy like **SAR156497**.

# **Development Status**

The current development status of **SAR156497** is not publicly disclosed by Sanofi. The compound is not prominently featured in recent Sanofi pipeline updates, which may suggest that its development has been discontinued. However, without an official statement from the company, its status remains unconfirmed.

### Conclusion

**SAR156497** is a selective pan-Aurora kinase inhibitor that demonstrated promising preclinical activity. Its discovery highlights a successful application of virtual screening and structure-based drug design. While detailed quantitative data and specific experimental protocols are not widely available, the foundational research established **SAR156497** as a potent and selective agent targeting a key oncogenic pathway. The future clinical development of **SAR156497** remains to be clarified by Sanofi.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SAR156497, an exquisitely selective inhibitor of aurora kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SAR156497: A Technical Overview of a Selective Pan-Aurora Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573366#sar156497-discovery-and-development-sanofi]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com